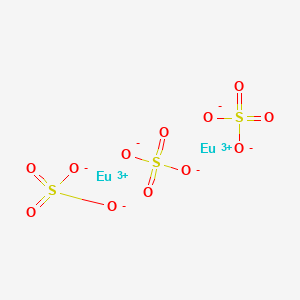
Europium(III) sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Europium(III) sulfate is a chemical compound composed of europium, sulfur, and oxygen, with the chemical formula Eu₂(SO₄)₃. Europium is a rare-earth element belonging to the lanthanide series, and it is known for its unique luminescent properties. This compound is typically found in a trivalent oxidation state, where europium is bound to sulfate ions. This compound is often used in various scientific and industrial applications due to its distinctive characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Europium(III) sulfate can be synthesized through several methods. One common method involves the reaction of europium(III) oxide with dilute sulfuric acid. The reaction proceeds as follows: [ \text{Eu}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Eu}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ] The resulting this compound can be crystallized from the solution and further dehydrated to obtain the anhydrous form .
Industrial Production Methods: In industrial settings, this compound is often produced by dissolving europium metal or europium(III) oxide in sulfuric acid. The solution is then subjected to crystallization processes to obtain the desired product. The industrial production methods are designed to ensure high purity and yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Europium(III) sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form europium(IV) compounds under specific conditions.
Reduction: It can be reduced to europium(II) sulfate using reducing agents such as zinc amalgam.
Substitution: this compound can participate in substitution reactions where sulfate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Zinc amalgam or other reducing agents in an acidic medium.
Substitution: Reactions with other anions like chloride or nitrate in aqueous solutions.
Major Products Formed:
Oxidation: Europium(IV) compounds.
Reduction: Europium(II) sulfate.
Substitution: Europium compounds with different anions, such as europium chloride or europium nitrate.
Wissenschaftliche Forschungsanwendungen
Europium(III) sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other europium compounds and as a catalyst in various chemical reactions.
Biology: Employed in bioimaging and as a fluorescent probe due to its luminescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of phosphors for color television screens, fluorescent lamps, and other display devices
Wirkmechanismus
The mechanism by which europium(III) sulfate exerts its effects is primarily related to its luminescent properties. When europium(III) ions are excited by ultraviolet light, they emit visible light through a process known as fluorescence. This property is exploited in various applications, such as bioimaging and display technologies. The molecular targets and pathways involved include the excitation of europium(III) ions to higher energy levels and their subsequent relaxation, emitting light in the process .
Vergleich Mit ähnlichen Verbindungen
- Europium(III) chloride (EuCl₃)
- Europium(III) nitrate (Eu(NO₃)₃)
- Europium(III) acetate (Eu(CH₃COO)₃)
Comparison: Europium(III) sulfate is unique due to its sulfate anion, which imparts different solubility and reactivity characteristics compared to other europium compounds. For example, europium(III) chloride and europium(III) nitrate are more soluble in water, while europium(III) acetate is often used in organic synthesis. The choice of compound depends on the specific application and desired properties .
Eigenschaften
CAS-Nummer |
13537-15-0 |
|---|---|
Molekularformel |
EuH2O4S |
Molekulargewicht |
250.05 g/mol |
IUPAC-Name |
europium;sulfuric acid |
InChI |
InChI=1S/Eu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI-Schlüssel |
WLYAEQLCCOGBPV-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Eu+3].[Eu+3] |
Kanonische SMILES |
OS(=O)(=O)O.[Eu] |
Key on ui other cas no. |
13537-15-0 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















